molecular formula C11H9NO4 B12888839 2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid

2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid

Cat. No.: B12888839
M. Wt: 219.19 g/mol
InChI Key: ZTFSTWIBNOQZTB-DUXPYHPUSA-N
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Description

2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a hydroxymethyl group at the 2-position and an acrylic acid moiety at the 6-position of the benzo[d]oxazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid typically involves the following steps:

    Formation of the Benzo[d]oxazole Ring: The initial step involves the cyclization of ortho-aminophenol with a suitable carboxylic acid derivative, such as chloroacetic acid, under acidic conditions to form the benzo[d]oxazole core.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced by reacting the benzo[d]oxazole derivative with formaldehyde in the presence of a base, such as sodium hydroxide.

    Acrylic Acid Moiety Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acrylic acid moiety can be reduced to a propionic acid derivative using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: 2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid.

    Reduction: 2-(Hydroxymethyl)benzo[d]oxazole-6-propionic acid.

    Substitution: 2-(Alkoxymethyl)benzo[d]oxazole-6-acrylic acid.

Scientific Research Applications

2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)benzo[d]oxazole: Lacks the acrylic acid moiety, making it less versatile in certain applications.

    6-Acryloxybenzo[d]oxazole: Contains an acryloxy group instead of a hydroxymethyl group, leading to different reactivity and applications.

    2-(Methoxymethyl)benzo[d]oxazole: The methoxy group provides different electronic properties compared to the hydroxymethyl group.

Uniqueness

2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid is unique due to the presence of both the hydroxymethyl and acrylic acid moieties, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

(E)-3-[2-(hydroxymethyl)-1,3-benzoxazol-6-yl]prop-2-enoic acid

InChI

InChI=1S/C11H9NO4/c13-6-10-12-8-3-1-7(2-4-11(14)15)5-9(8)16-10/h1-5,13H,6H2,(H,14,15)/b4-2+

InChI Key

ZTFSTWIBNOQZTB-DUXPYHPUSA-N

Isomeric SMILES

C1=CC2=C(C=C1/C=C/C(=O)O)OC(=N2)CO

Canonical SMILES

C1=CC2=C(C=C1C=CC(=O)O)OC(=N2)CO

Origin of Product

United States

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